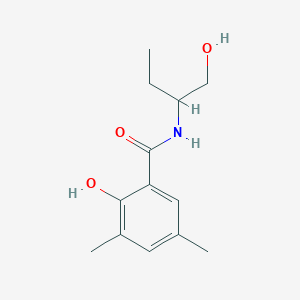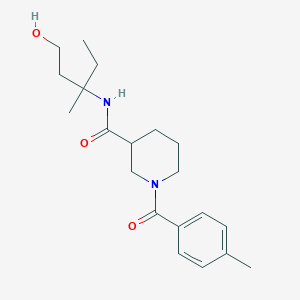![molecular formula C15H17BrN2O2 B6638003 4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B6638003.png)
4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its ability to interact with specific receptors in the brain, making it a valuable tool for studying various physiological and biochemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide involves its interaction with specific receptors in the brain. It is known to interact with the serotonin receptor, which is involved in regulating mood, appetite, and sleep. This interaction leads to changes in the levels of neurotransmitters in the brain, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide are still being studied. However, it is known to have an effect on the levels of neurotransmitters in the brain, which can have various effects on the body. It has been shown to have anxiolytic and antidepressant effects, as well as potential applications in addiction research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide in lab experiments include its ability to interact with specific receptors in the brain, making it a valuable tool for studying various physiological and biochemical processes. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are several future directions for research involving 4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide. These include further studies on its mechanism of action, potential applications in addiction research, and its use in developing new treatments for anxiety and depression. Additionally, there is a need for further research on the safety and toxicity of this compound.
Métodos De Síntesis
The synthesis of 4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide involves several steps. The first step is the synthesis of 1-(hydroxymethyl)cyclopentylamine, which is then reacted with 4-bromo-1H-indole-2-carboxylic acid to form the desired compound. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide has been extensively studied for its potential applications in scientific research. It is known for its ability to interact with specific receptors in the brain, making it a valuable tool for studying various physiological and biochemical processes. This compound has been used in studies related to anxiety, depression, and addiction, among others.
Propiedades
IUPAC Name |
4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c16-11-4-3-5-12-10(11)8-13(17-12)14(20)18-15(9-19)6-1-2-7-15/h3-5,8,17,19H,1-2,6-7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWOOSUFYPMVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NC(=O)C2=CC3=C(N2)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[1-(hydroxymethyl)cyclopentyl]-1H-indole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]butanamide](/img/structure/B6637927.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-[(1-hydroxycyclopentyl)methyl]propanamide](/img/structure/B6637937.png)

![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)



![[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)
![4-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[1-(hydroxymethyl)cyclopentyl]benzamide](/img/structure/B6637994.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B6637999.png)
![[4-[[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]methyl]phenyl]methanol](/img/structure/B6638008.png)
![7-fluoro-1-[[4-(hydroxymethyl)phenyl]methyl]-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B6638015.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide](/img/structure/B6638018.png)